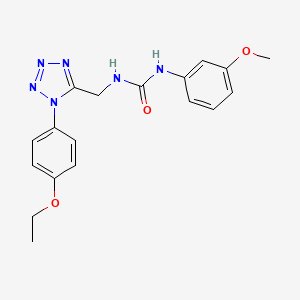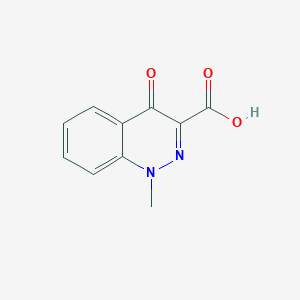
1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound that is structurally related to a variety of quinoline derivatives, which have been extensively studied for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural similarities allow for an analysis based on the reported properties and activities of closely related compounds.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the condensation of substituted aminoquinolines with various reagents. For instance, the preparation of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives involves the condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Similarly, the synthesis of 1,4-dihydro-4-oxo-3-quinolinecarboxylic acids can be achieved through electro-oxidative formation of the enamine moiety, demonstrating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline nucleus, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The crystal structure of a related compound, 1-methyl-3-[(3-methylthio-4-quinolyl)thio]-1,4-dihydro-4-oxo-quinoline, reveals a skew conformation with a tendency to twist, and the presence of "cis" orientation of ortho-substituents . This information can be extrapolated to infer the likely structural characteristics of 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, which are essential for their biological activity. For example, the introduction of a methyl group at the 5-position of the quinoline nucleus has been shown to enhance antibacterial activity against Gram-positive bacteria . The reactivity of these compounds is also influenced by the presence of substituents, which can be strategically modified to improve pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of a carboxylic acid moiety at the 2-position is suggested to afford optimal potency for antiallergy activity, and esters are preferred for good oral absorption . The introduction of methoxy and ethoxy groups at specific positions can also improve oral activity . Moreover, the presence of halo-substituents has been explored for the development of novel diuretics .
Wissenschaftliche Forschungsanwendungen
Lipophilicity and pKa Measurement
1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives have been studied for their physicochemical properties. Research has focused on determining their partition coefficient (log P), and dissociation constant (pKa), both experimentally and through software calculations. These studies are crucial in understanding the compound's behavior in biological systems (Lewgowd et al., 2007).
Solid Phase Synthesis
This compound has also been utilized in the synthesis of 6-acylamino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides. These are synthesized from 6-nitro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid and show potential as antimicrobial agents (Sereni et al., 2004).
Antimicrobial Activity
Another study reports the synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. These compounds have shown in vitro activity against gram-negative microorganisms and Staphylococcus aureus, highlighting their potential in medical applications (Agui et al., 1977).
Biological Properties
Substituted 1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids have been synthesized and tested for their antibacterial activity. Introduction of a methyl group at the 5-position enhanced antibacterial activity against Gram-positive bacteria. Among these, grepafloxacin exhibited potent antibacterial activity and high distribution to the lung (Miyamoto et al., 1995).
Hydrogen Bonding Study
A study on hydrogen bonding in related compounds, 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid, has been conducted using 1H NMR spectroscopy and X-ray crystallography. This research provides insights into the structural properties of these compounds (Dobbin et al., 1993).
Electro-Oxidative Synthesis
An electro-oxidative formation method has been developed for synthesizing 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, demonstrating an efficient approach to produce these compounds with significant medical relevance (Torii et al., 1991).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-methyl-4-oxocinnoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)9(13)8(11-12)10(14)15/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKGRJJAAGFLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883-18-1 |
Source


|
| Record name | 1-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole](/img/structure/B2550358.png)
![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550360.png)
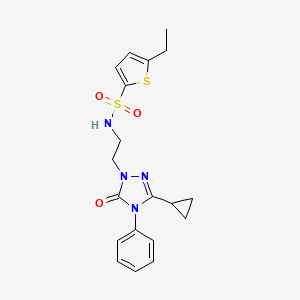

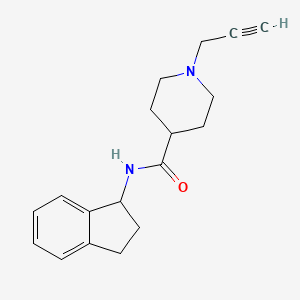

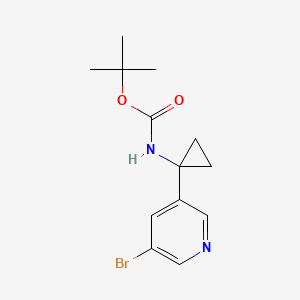
![N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550370.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550372.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2550374.png)
